molecular formula C17H27N3O3S B6132940 N-[2-(dimethylamino)ethyl]-4-[(1-piperidinylsulfonyl)methyl]benzamide

N-[2-(dimethylamino)ethyl]-4-[(1-piperidinylsulfonyl)methyl]benzamide

Cat. No.: B6132940
M. Wt: 353.5 g/mol
InChI Key: MYEZJTWOUFSYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)ethyl]-4-[(1-piperidinylsulfonyl)methyl]benzamide, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDK) 4 and 6. It has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-[2-(dimethylamino)ethyl]-4-[(1-piperidinylsulfonyl)methyl]benzamide 0332991 inhibits the activity of CDK4 and CDK6, which are key regulators of the cell cycle. By inhibiting these kinases, this compound 0332991 can prevent cancer cells from progressing through the cell cycle and undergoing cell division. This ultimately leads to cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound 0332991 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It can also inhibit the proliferation of cancer cells and reduce the size of tumors in animal models. This compound 0332991 has also been shown to have minimal toxicity and side effects in preclinical studies.

Advantages and Limitations for Lab Experiments

N-[2-(dimethylamino)ethyl]-4-[(1-piperidinylsulfonyl)methyl]benzamide 0332991 is a highly specific inhibitor of CDK4 and CDK6, which makes it a valuable tool for studying the role of these kinases in cancer biology. However, this compound 0332991 has limitations in terms of its solubility and stability, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research involving N-[2-(dimethylamino)ethyl]-4-[(1-piperidinylsulfonyl)methyl]benzamide 0332991. One area of interest is the development of combination therapies that incorporate this compound 0332991 with other cancer treatments. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound 0332991 treatment. Additionally, there is ongoing research into the development of more potent and selective CDK4/6 inhibitors that may have improved efficacy and fewer side effects.

Synthesis Methods

N-[2-(dimethylamino)ethyl]-4-[(1-piperidinylsulfonyl)methyl]benzamide 0332991 can be synthesized through a multistep process involving the condensation of 4-aminomethylbenzenesulfonamide and 2-dimethylaminoethylchloride, followed by the reaction with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride and 1-piperidinylmethylamine.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-4-[(1-piperidinylsulfonyl)methyl]benzamide 0332991 has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast cancer, lung cancer, and glioblastoma. This compound 0332991 has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-(piperidin-1-ylsulfonylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-19(2)13-10-18-17(21)16-8-6-15(7-9-16)14-24(22,23)20-11-4-3-5-12-20/h6-9H,3-5,10-14H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEZJTWOUFSYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)CS(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.